1,3-Benzenediol, 5-hexyl-

概要

説明

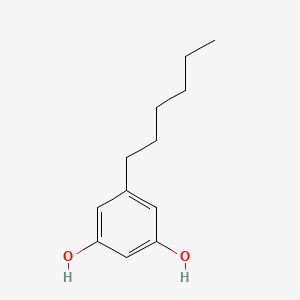

1,3-Benzenediol, 5-hexyl-, also known as 5-Hexyl-1,3-benzenediol, is an organic compound with the molecular formula C12H18O2 . It has an average mass of 194.270 Da and a monoisotopic mass of 194.130676 Da . This chemical is used in various industries including pharmaceuticals, food processing, and cosmetics .

Synthesis Analysis

A novel metabolite (1,3-benzenediol, 5-hexyl-) can be produced by Exophiala spinifera strain FM through dibenzothiophene desulfurization . This strain could desulfurize 99% of DBT (0.3 mM) as a sulfur source by co-metabolism reaction with other carbon sources through the same pathway as 4S and produced 2-hydroxy biphenyl (2-HBP) during 7 days of incubation at 30 °C and 180 rpm shaking .Molecular Structure Analysis

The molecular structure of 1,3-Benzenediol, 5-hexyl- is similar to that of its isomer 1,3-benzenediol, 4-hexyl . This similarity could be an important step for the production of antibacterial and anthelmintic drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Benzenediol, 5-hexyl- include a density of 1.0±0.1 g/cm3, a boiling point of 327.8±12.0 °C at 760 mmHg, and a flash point of 154.2±14.2 °C . It also has a molar refractivity of 58.1±0.3 cm3, a polar surface area of 40 Å2, and a molar volume of 185.1±3.0 cm3 .科学的研究の応用

Pharmaceutical Research Applications

Precursor in Cannabinoid Synthesis: 5-Hexylbenzene-1,3-diol is employed as a precursor in the synthesis of cannabinoids, which are used in the creation of pharmacological drugs .

Antimicrobial Agent: It serves as an antimicrobial agent in various medications .

Antifungal Agent: The compound is used for its antifungal properties in pharmaceutical products .

Anti-inflammatory Agent: It has anti-inflammatory capabilities, making it useful in treatments that require such properties .

Viscosity Modifier: It can be used to reduce the viscosity of drugs, aiding in the processing of tablets and capsules .

Chemical Production Applications

Food Preservative: In food processing, it is utilized as a preservative to extend shelf life and maintain product quality .

Flavor Enhancer: The compound is used to enhance the flavor profile of various food products .

Emulsifying Agent: It acts as an emulsifier, helping to keep ingredients blended together in products like sauces and dressings .

Cosmetic Industry: In cosmetics, it is used as a preservative and to protect skin from environmental damage .

作用機序

Target of Action

5-Hexylbenzene-1,3-diol is primarily known for its potential as an antibacterial agent . It is a resorcinol derivative isolated from Gmelina arborea .

Biochemical Pathways

5-Hexylbenzene-1,3-diol is known to modulate multiple sites in the melanogenesis pathway , namely inhibition of tyrosinase and peroxidase enzyme activities, as well as stimulating antioxidant activity (e.g., glutathione, glutathione peroxidase, and glutathione reductase) . This modulation can lead to changes in skin pigmentation, making it a potential ingredient in skin lightening products .

Pharmacokinetics

Itsmolecular weight of 194.27 suggests that it may be readily absorbed and distributed throughout the body. Its boiling point of 192-195 °C and density of 1.049±0.06 g/cm3 may also influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of 5-Hexylbenzene-1,3-diol’s action is its potential antibacterial effect . By interacting with bacterial cells, it can disrupt their function and lead to their death . Additionally, its modulation of the melanogenesis pathway can lead to changes in skin pigmentation .

Action Environment

The action of 5-Hexylbenzene-1,3-diol can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Furthermore, its use in various industries, including pharmaceuticals, food processing, and cosmetics, suggests that it may interact with a variety of other compounds, which could potentially influence its action .

Safety and Hazards

The safety data sheet for 1,3-Benzenediol, 5-hexyl- advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

The future directions for 1,3-Benzenediol, 5-hexyl- could involve its use in oxidative hair colouring products at a maximum concentration of 2.5%, with labelling requirements at lower concentrations . It could also be used in hair lotions and shampoos at a maximum authorised concentration in the finished cosmetic product of 0.5% .

特性

IUPAC Name |

5-hexylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9,13-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECRVULUEJSGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00282965 | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzenediol, 5-hexyl- | |

CAS RN |

5465-20-3 | |

| Record name | 1, 5-hexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28994 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 5-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00282965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

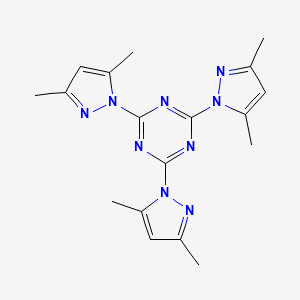

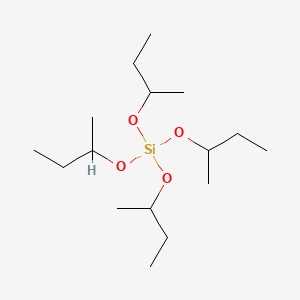

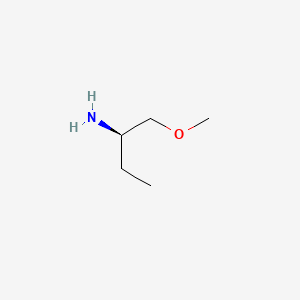

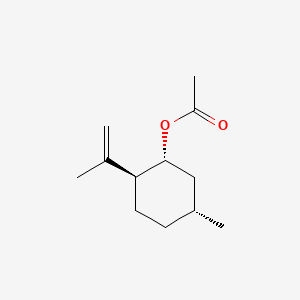

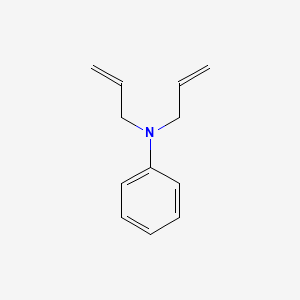

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

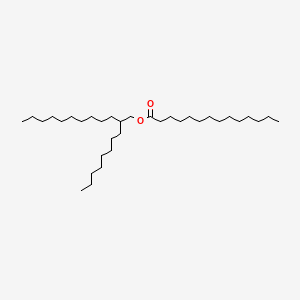

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。